

NanoLuc Luciferase: A Brighter, Smaller, and More Stable Alternative to Firefly Luciferase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Luciferase

Cat. No.: B109614

[Get Quote](#)

In the landscape of reporter gene assays, NanoLuc® (Nluc) **luciferase**, an engineered enzyme from the deep-sea shrimp *Oplophorus gracilirostris*, has emerged as a powerful alternative to the traditional firefly **luciferase** (Fluc).[1][2] Its superior performance characteristics, including significantly higher luminescence, smaller size, and enhanced stability, offer researchers a more sensitive and versatile tool for a wide array of applications, from gene expression studies to in vivo imaging.[1] This guide provides a comprehensive comparison of NanoLuc and firefly **luciferase**, supported by quantitative data and experimental methodologies.

Unparalleled Brightness and Sensitivity

The most striking advantage of NanoLuc **luciferase** is its exceptional brightness. On a per-mole basis, NanoLuc is approximately 100 to 150 times brighter than firefly **luciferase**. [3][4][5] This dramatic increase in signal intensity translates to greater sensitivity, enabling the detection of low-level gene expression and the study of cellular processes at physiologically relevant levels.[4] In experiments comparing the two systems, NanoLuc-labeled bacteria produced a bioluminescent signal up to 15 times higher than those labeled with firefly **luciferase**. [2][6] This heightened sensitivity allows for the use of smaller sample sizes and the detection of subtle biological changes that might be missed with less potent reporters.[4]

Key Performance Metrics: A Head-to-Head Comparison

The advantages of NanoLuc **luciferase** extend beyond its brightness. The following table summarizes the key quantitative differences between the two enzymes.

Feature	NanoLuc® Luciferase	Firefly Luciferase	References
Relative Brightness	~100-150x greater than Firefly	Standard	[2] [3] [4] [5]
Enzyme Size	19.1 kDa	61 kDa	[2] [4] [7]
ATP Dependence	No	Yes	[2] [6]
Substrate	Furimazine	D-luciferin	[2] [3]
Emission Maximum	~460 nm (blue)	~560 nm (yellow-green)	[2]
Signal Half-Life (Standard)	~2 hours (glow-type)	Variable (flash or glow-type)	[2] [5]
Signal Half-Life (Destabilized)	NlucP: ~20 minutes	Fluc2P: ~1 hour	[4] [8]

Structural and Functional Differences

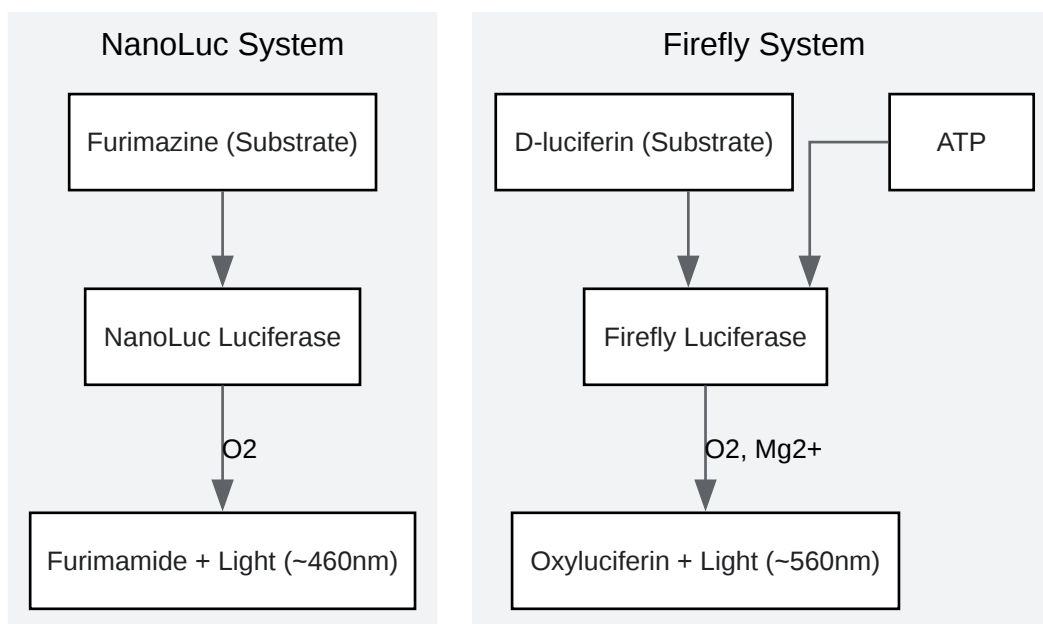
NanoLuc's smaller size (19.1 kDa) compared to firefly **luciferase** (61 kDa) makes it an ideal fusion partner, minimizing the potential for steric hindrance or disruption of the target protein's function.[\[3\]](#)[\[7\]](#) This is particularly advantageous in applications such as Bioluminescence Resonance Energy Transfer (BRET) assays, where close proximity of donor and acceptor molecules is critical.[\[3\]](#)[\[9\]](#)

A crucial biochemical distinction is NanoLuc's ATP-independence.[\[2\]](#)[\[6\]](#) The firefly **luciferase** reaction requires ATP, making its signal susceptible to fluctuations in the metabolic state of the cell.[\[2\]](#) In contrast, NanoLuc's reaction with its substrate, furimazine, is a direct oxidation that does not depend on cellular energy levels, resulting in a more stable and robust signal.[\[2\]](#) This ATP-independence allows for reliable measurements in various cellular environments, including those with low metabolic activity.[\[6\]](#)

Experimental Workflow and Signaling Pathways

The fundamental principle behind both **luciferase** systems involves the enzymatic catalysis of a substrate to produce light. This light output is then measured to quantify the activity of a promoter or the abundance of a protein of interest.

General Luciferase Reaction Pathway

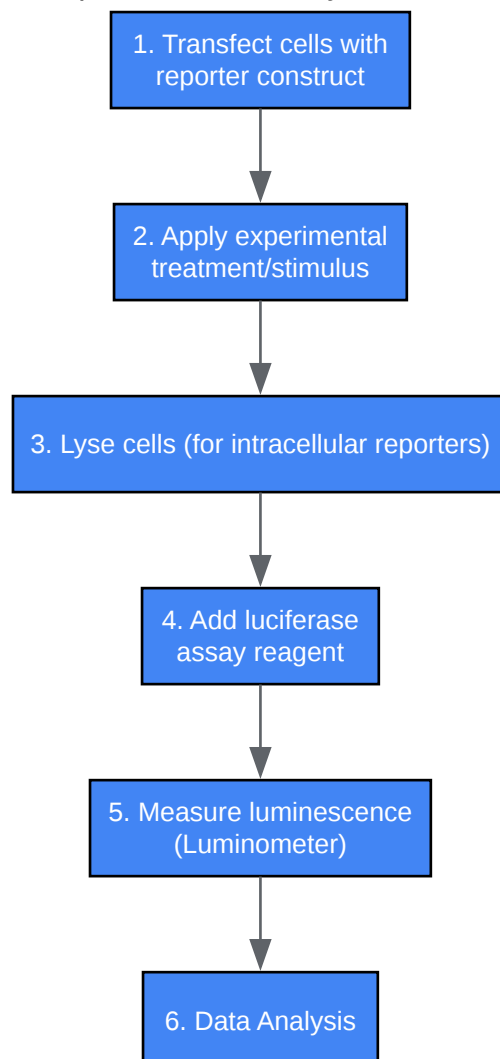


[Click to download full resolution via product page](#)

Caption: Comparison of NanoLuc and Firefly **luciferase** reaction pathways.

A typical experimental workflow for a reporter gene assay using either **luciferase** is outlined below.

Reporter Gene Assay Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a **luciferase**-based reporter gene assay.

Experimental Protocols

General Protocol for a Dual-Luciferase® Reporter Assay (Comparing NanoLuc® and Firefly)

This protocol outlines a method for comparing the activity of a promoter of interest using both NanoLuc® and firefly **luciferase** reporters, with the second **luciferase** serving as an internal control for normalization.

1. Cell Culture and Transfection:

- Plate mammalian cells (e.g., HEK293) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Co-transfect cells with a vector containing the promoter of interest driving the expression of NanoLuc® **luciferase** and a control vector with a constitutive promoter (e.g., CMV) driving the expression of firefly **luciferase**. A 10:1 ratio of experimental to control plasmid is often recommended.
- Include a mock-transfected control (cells without plasmid DNA) to determine background luminescence.

2. Experimental Treatment:

- After 24-48 hours of incubation post-transfection, treat the cells with the desired stimulus or compound.
- Incubate for the appropriate duration to induce a response from the promoter of interest.

3. Cell Lysis and Reagent Addition:

- For intracellular measurements, remove the culture medium and add a passive lysis buffer.
- Alternatively, for secreted NanoLuc® variants, an aliquot of the culture medium can be used directly.
- Use a dual-**luciferase** assay system, such as the Nano-Glo® Dual-**Luciferase**® Reporter Assay System, which contains reagents for both **luciferases**.

4. Luminescence Measurement:

- Measure the firefly **luciferase** signal first by adding the appropriate reagent and reading the luminescence on a plate reader.
- Then, add the NanoLuc® **luciferase** reagent (which also quenches the firefly signal) and measure the NanoLuc® luminescence.

5. Data Analysis:

- Normalize the experimental reporter (NanoLuc®) luminescence values by dividing them by the control reporter (firefly) luminescence values for each well.
- Compare the normalized luminescence values across different treatment conditions to determine the effect of the stimulus on the promoter of interest.

Applications and Considerations

The enhanced properties of NanoLuc **luciferase** have expanded its utility into various applications. Its high brightness and small size make it an excellent donor for BRET assays, enabling the study of protein-protein interactions with high sensitivity.[3][9] Furthermore, secreted versions of NanoLuc allow for non-lytic, real-time monitoring of reporter gene expression from the same cell population over time.[10]

For in vivo imaging, while NanoLuc's blue light emission (~460 nm) is more susceptible to tissue absorption than the yellow-green light of firefly **luciferase** (~560 nm), its intense brightness can still provide significant advantages.[2] The development of red-shifted NanoLuc variants and optimized substrates is further improving its performance in deep-tissue imaging.[11][12]

Conclusion

NanoLuc **luciferase** represents a significant advancement in bioluminescent reporter technology. Its superior brightness, smaller size, ATP-independence, and enhanced stability provide researchers with a highly sensitive and versatile tool that overcomes many of the limitations of traditional firefly **luciferase**. For experiments requiring high sensitivity, robust signal, and minimal interference with cellular physiology, the NanoLuc system offers a clear advantage, paving the way for new discoveries in a wide range of biological research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [worldwide.promega.com]
- 4. Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter [promega.sg]
- 5. promega.com [promega.com]
- 6. Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter [worldwide.promega.com]
- 9. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.jp]
- 10. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.jp]
- 11. Multicolour In Vivo Bioluminescence Imaging Using a NanoLuc-Based BRET Reporter in Combination with Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- To cite this document: BenchChem. [NanoLuc Luciferase: A Brighter, Smaller, and More Stable Alternative to Firefly Luciferase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109614#advantages-of-nanoluc-luciferase-over-firefly-luciferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com